(3-Aminooxetan-3-yl)methanol (3-Aminooxetan-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1305208-37-0
VCID: VC0087417
InChI: InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2
SMILES: C1C(CO1)(CO)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.121

(3-Aminooxetan-3-yl)methanol

CAS No.: 1305208-37-0

Cat. No.: VC0087417

Molecular Formula: C4H9NO2

Molecular Weight: 103.121

* For research use only. Not for human or veterinary use.

(3-Aminooxetan-3-yl)methanol - 1305208-37-0

Specification

CAS No. 1305208-37-0
Molecular Formula C4H9NO2
Molecular Weight 103.121
IUPAC Name (3-aminooxetan-3-yl)methanol
Standard InChI InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2
Standard InChI Key HBGXGFLFLLDTML-UHFFFAOYSA-N
SMILES C1C(CO1)(CO)N

Introduction

Chemical Identity and Structural Properties

Basic Identification

(3-Aminooxetan-3-yl)methanol is identified by the CAS number 1305208-37-0 . Its IUPAC name is (3-amino-3-oxetanyl)methanol, though it is also referred to as 3-amino-3-hydroxymethyloxetane in some literature . The molecular formula of this compound is C4H9NO2, with a molecular weight of 103.12 g/mol .

Structural Characteristics

The compound contains an oxetane ring, which is a four-membered cyclic ether characterized by high ring strain and unique reactivity patterns. The structure features two key functional groups:

  • An amino (-NH2) group at the 3-position of the oxetane ring

  • A hydroxymethyl (-CH2OH) group also at the 3-position

The InChI code for (3-Aminooxetan-3-yl)methanol is 1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2, and its InChI key is HBGXGFLFLLDTML-UHFFFAOYSA-N . This structural configuration gives the molecule distinct chemical behavior compared to similar compounds like its nitro-substituted analog.

Physical and Chemical Properties

Chemical Reactivity

The reactivity of (3-Aminooxetan-3-yl)methanol is largely determined by its functional groups:

  • The primary amine group (-NH2) is nucleophilic and can participate in various reactions including:

    • Nucleophilic substitutions

    • Acylation reactions

    • Schiff base formation with aldehydes and ketones

  • The hydroxyl group (-OH) can undergo:

    • Esterification

    • Oxidation to aldehyde or carboxylic acid

    • Substitution to form ethers

  • The oxetane ring provides:

    • Ring strain energy that can drive ring-opening reactions

    • A structural motif that can enhance bioavailability in drug-like molecules

This combination of functional groups makes (3-Aminooxetan-3-yl)methanol a versatile building block for synthetic chemistry applications.

AspectClassificationDetails
GHS PictogramsGHS07 (Harmful)Warning symbol
Signal WordWarningIndicates moderate hazard
Hazard StatementsH302, H315, H317, H319, H335Harmful if swallowed; Causes skin irritation; May cause allergic skin reaction; Causes serious eye irritation; May cause respiratory irritation
StorageP403+P233, P405Store in a well-ventilated place; Keep container tightly closed; Store locked up
DisposalP501Dispose of contents/container to an approved waste disposal plant

Research Applications and Uses

Laboratory and Scientific Applications

(3-Aminooxetan-3-yl)methanol is primarily identified as a laboratory chemical for scientific research and development purposes . The unique combination of the oxetane ring with amino and hydroxyl functional groups makes it valuable in various research contexts:

  • As a building block in medicinal chemistry and drug discovery

  • For the synthesis of more complex molecular structures

  • In the development of novel materials

CompoundFunctional GroupsKey CharacteristicsPotential Applications
(3-Aminooxetan-3-yl)methanolAmino, HydroxymethylBasic character; Nucleophilic amino group; H-bonding capabilityMedicinal chemistry; Synthetic building block
(3-Nitrooxetan-3-yl)methanolNitro, HydroxymethylElectron-withdrawing nitro group; Different reactivity patternPotential prodrug development; Materials science
3-(Methoxymethyl)oxetan-3-amineAmino, MethoxymethylProtected hydroxyl group; Similar basic character to amino-hydroxymethyl analogSimilar to aminooxetanol but with modified physical properties

The amino group in (3-Aminooxetan-3-yl)methanol significantly alters its reactivity compared to the nitro-substituted analog, making it more nucleophilic and basic. This difference in electronic character has important implications for its chemical behavior and potential applications.

While detailed synthesis methods are not explicitly described in the search results, a reference in the patent document suggests that (3-Aminooxetan-3-yl)methanol can be prepared from (3-(benzylamino)oxetan-3-yl)methanol through catalytic hydrogenation:

"A mixture of (3-(benzylamino)oxetan-3-yl)methanol (6.50 g, 33.6 mmol) and Pd(OH)2 (20% on carbon, 618 mg) in 65 [...]"

This suggests a debenzylation approach to unmask the primary amine from a protected precursor, a common strategy in the synthesis of primary amines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator